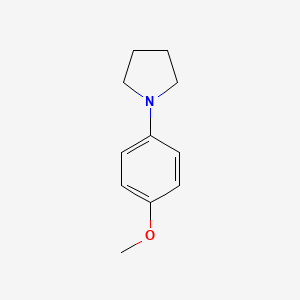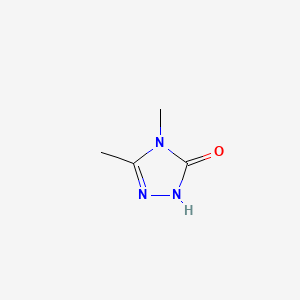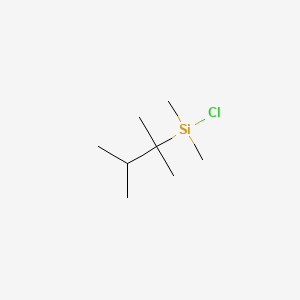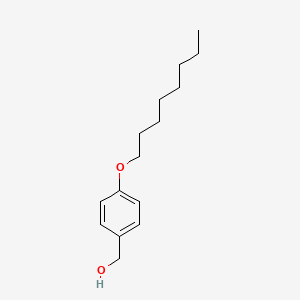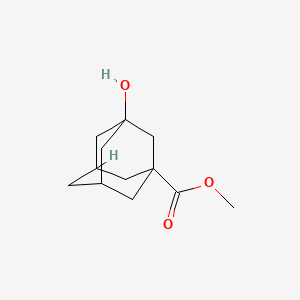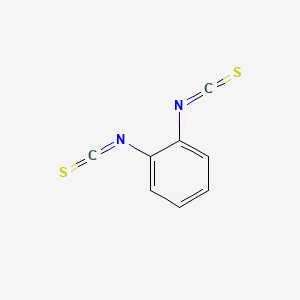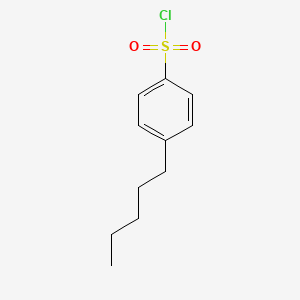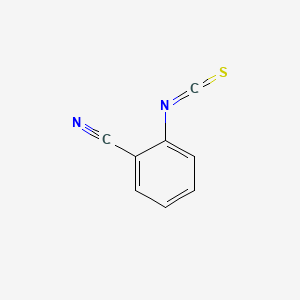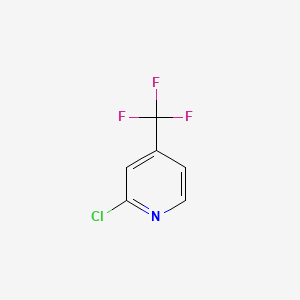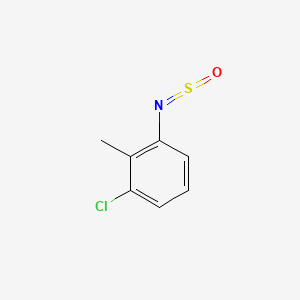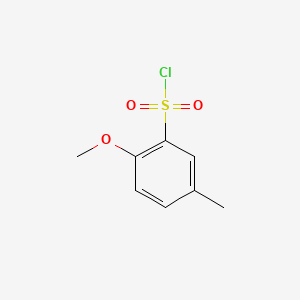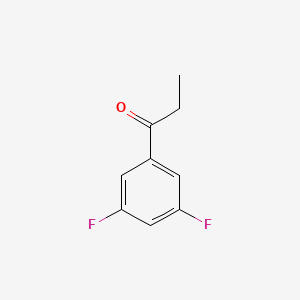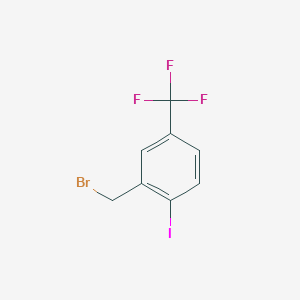
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
Descripción general
Descripción
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5BrF3I and its molecular weight is 364.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophilic Substitution and Lithiation
1,2,4-Tris(trifluoromethyl)benzene, a compound structurally related to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This process enables selective lithiation and subsequent electrophilic substitution, showcasing the compound's utility in organic synthesis (Schlosser, Porwisiak, & Mongin, 1998).
Structural Analysis of Bromomethylsubstituted Benzenes
The structures of various benzene derivatives, including those with bromomethyl substituents, reveal intricate interactions like C–H···Br and C–Br···π, which are significant in understanding the packing motifs and chemical behavior of these compounds (Jones, Kuś, & Dix, 2012).
Trifluoromethyl-substituted Pyridines Synthesis
Trifluoromethyl-substituted pyridines can be synthesized by displacing iodide with (trifluormethyl)copper, generated in situ. This method extends to various benzene derivatives, indicating potential applications in synthesizing trifluoromethyl-substituted compounds (Cottet & Schlosser, 2002).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, another related compound, has been used as a starting material in organometallic synthesis, suggesting similar potential for this compound (Porwisiak & Schlosser, 1996).
Site Selectivity in Metalation
The metalation of halobenzotrifluorides, closely related to the compound , demonstrates unique site selectivity, providing insights into regioselective synthesis techniques (Mongin, Desponds, & Schlosser, 1996).
Macrocycle Synthesis
Macrocycles with diverse functional groups, including bromomethyl, have been synthesized for binding and transport of metal cations. This showcases the potential of bromomethyl-substituted compounds in creating complex molecular architectures (Kumar, Singh, & Singh, 1992).
Electro-Synthetic Reactions
Electrochemical reduction studies involving bromomethyl-substituted compounds indicate their potential application in green and convergent electro-synthesis (Habibi, Pakravan, & Nematollahi, 2014).
X-Ray Crystallography
The structural analysis of bromo- and iodomethyl-substituted benzenes provides valuable information on their molecular structure and potential applications in materials science and crystal engineering (Stein, Hoffmann, & Fröba, 2015).
Steric Pressure in Chemical Reactions
The study of compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, reveals how steric pressure affects chemical reactions, offering insights into the design of more efficient synthetic processes (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQZPWSVWZAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593980 | |
| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-06-3 | |
| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702641-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)
